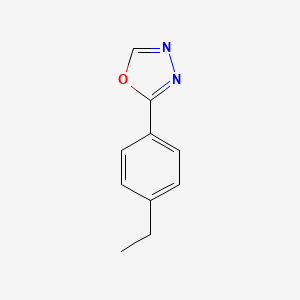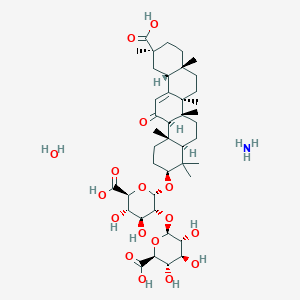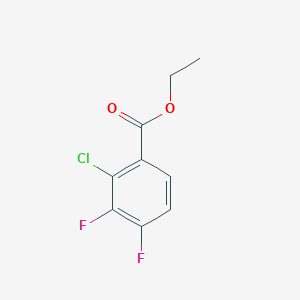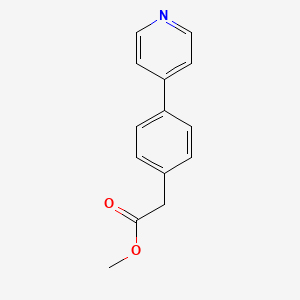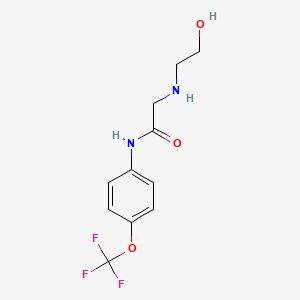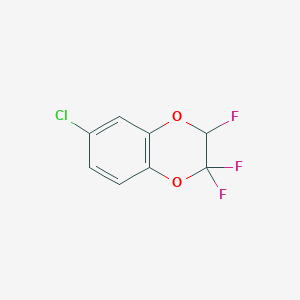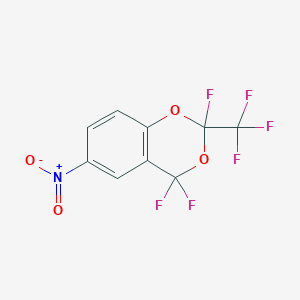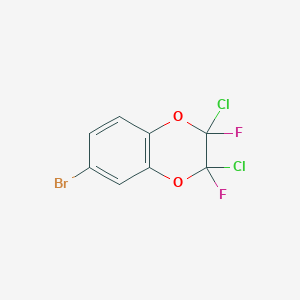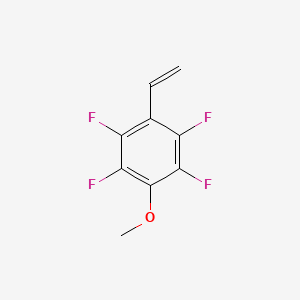
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96%
描述
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin (TFDD) is a fluorinated aromatic heterocyclic compound with a molecular weight of 278.11 g/mol. It is a white crystalline solid that is slightly soluble in water and organic solvents. TFDD has been widely studied in recent years due to its potential applications in scientific research and its unique chemical structure.
科学研究应用
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has a wide range of applications in scientific research. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations.
作用机制
The exact mechanism of action of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is still under investigation. However, it is believed that 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is thought to act as an agonist of G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to activate G-protein coupled receptors. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
实验室实验的优点和局限性
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively insoluble in water and organic solvents, which can limit its use in certain experiments.
未来方向
The potential applications of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% are still being explored. Some possible future directions include the use of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Furthermore, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
合成方法
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% can be synthesized by the reaction of 2,3-dichloro-6-methyl-1,4-benzodioxin (DCMBD) with trifluoroacetic acid in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% and dichloroacetic acid.
属性
IUPAC Name |
6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSVWILEVCSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023270 | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357626-54-0 | |
| Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
